Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 5477-26-9) is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. Its structure includes a butyl ester group at position 3, a 4-ethoxy-3-methoxyphenyl substituent at position 4, and a methyl group at position 2 (Figure 1). The compound’s molecular formula is C₂₄H₃₁NO₅, with a molecular weight of 413.22 g/mol and a calculated XLogP3 value of 4.0, indicating moderate lipophilicity . The 4-ethoxy-3-methoxyphenyl group contributes to its stereoelectronic properties, while the butyl ester enhances solubility in organic solvents.
Properties
IUPAC Name |
butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-5-7-13-30-24(27)21-15(3)25-17-9-8-10-18(26)23(17)22(21)16-11-12-19(29-6-2)20(14-16)28-4/h11-12,14,22,25H,5-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHDYMYUJTPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347454 | |
| Record name | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5477-26-9 | |
| Record name | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s quinoline core and ketone group are primary targets for oxidation. Key findings include:
Reagents & Conditions
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Potassium permanganate (KMnO₄) in acidic media: Oxidizes the quinoline ring to form N-oxide derivatives .
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Chromium trioxide (CrO₃) : Selectively oxidizes the ketone group to a carboxylate under anhydrous conditions.
Products
| Reaction Type | Reagents | Major Product(s) | Yield (%) |
|---|---|---|---|
| Quinoline N-oxidation | KMnO₄/H₂SO₄ | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate N-oxide | 70–85 |
| Ketone oxidation | CrO₃/CH₂Cl₂ | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | 60–75 |
Reduction Reactions
The ketone moiety and aromatic rings undergo reduction under specific conditions:
Reagents & Conditions
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Sodium borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol without affecting the ester group.
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Lithium aluminum hydride (LiAlH₄) : Fully reduces the ketone to a methylene group and may cleave ester functionalities.
Products
| Reaction Type | Reagents | Major Product(s) | Notes |
|---|---|---|---|
| Ketone → Alcohol | NaBH₄/EtOH | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Stereoselectivity observed |
| Full reduction | LiAlH₄/THF | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Ester group partially reduced |
Substitution Reactions
The ethoxy, methoxy, and ester groups are modifiable via nucleophilic or electrophilic pathways:
Aromatic Substitution
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Demethylation : Hydrogen bromide (HBr) in acetic acid removes methoxy groups, forming phenolic derivatives .
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Halogenation : Bromine (Br₂) in CCl₄ introduces bromine at the para position of the methoxyphenyl ring.
Ester Hydrolysis
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Acidic hydrolysis (HCl/H₂O): Converts the butyl ester to a carboxylic acid.
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Basic hydrolysis (NaOH/EtOH): Yields the sodium carboxylate salt.
Catalytic Functionalization
The compound serves as a substrate in multicomponent reactions (MCRs):
Example
Under ionic liquid ([HPy][HSO₄])-catalyzed conditions, it participates in one-pot syntheses of polyhydroquinoline libraries via Hantzsch-type reactions with aldehydes, dimedone, and ammonium acetate. Yields exceed 90% with short reaction times (20–40 min) .
Stability and Side Reactions
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Thermal decomposition : Prolonged heating (>150°C) leads to decarboxylation and quinoline ring aromatization.
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Photoreactivity : UV exposure induces ester group cleavage, forming free carboxylic acids.
Comparative Reactivity
The table below contrasts reactivity trends with structurally similar hexahydroquinolines:
Mechanistic Insights
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N-Oxidation : Proceeds via a radical intermediate stabilized by the quinoline ring’s electron-deficient nature.
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Ester hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate dependence on steric hindrance from the butyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 413.507 g/mol
- CAS Number : 5477-26-9
These properties are crucial for understanding its reactivity and potential applications in different fields.
Antiviral Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit antiviral properties. For instance, studies have shown that certain quinoline derivatives can inhibit the replication of the Hepatitis B virus (HBV). The molecular docking simulations suggest that butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo derivatives may act as potent inhibitors of HBV replication due to their structural similarities to known antiviral agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. The compound's ability to interact with various biological targets makes it a candidate for further investigation in cancer therapeutics. Research has shown that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines .
Calcium Modulatory Activity
Hexahydroquinoline derivatives have been studied for their calcium modulatory effects. In one study, various derivatives were synthesized and evaluated for their ability to induce relaxation in smooth muscle tissues through calcium channel antagonism. This suggests potential applications in treating cardiovascular diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against a range of bacterial strains, making it a candidate for the development of new antibiotics.
Building Block in Organic Synthesis
Due to its unique structure, butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo can serve as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as alkylation and condensation reactions. This application is particularly relevant in the development of new pharmaceuticals .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antiviral Activity Study | Demonstrated high inhibition of HBV replication at low concentrations | Potential for developing new antiviral therapies |
| Anticancer Research | Identified cytotoxic effects on several cancer cell lines | Basis for new cancer treatment options |
| Calcium Modulation Study | Showed concentration-dependent relaxation effects in smooth muscle | Possible use in cardiovascular disease treatment |
Mechanism of Action
The mechanism of action of Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound belongs to a broader class of 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which differ in ester groups, substituents on the phenyl ring, and additional modifications. Below is a detailed comparison:
Table 1: Structural and Functional Group Variations
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- The butyl ester group likely enhances solubility in non-polar solvents compared to methyl or ethyl esters.
Spectroscopic Data
- IR Spectroscopy : The carbonyl (C=O) stretch of the ester and ketone groups typically appears at 1700–1750 cm⁻¹ , while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .
- ¹H NMR : The methyl group at position 2 resonates as a singlet near δ 2.2–2.5 ppm , while the ethoxy and methoxy protons appear as singlets at δ 3.7–4.0 ppm .
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds reveal key structural motifs:
- Flattened Chair Conformation: The cyclohexenone ring in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline adopts a flattened chair conformation, with the phenyl ring tilted at 86.1° relative to the heterocyclic core .
- Hydrogen Bonding : In methyl 4-(4-(methylsulfonyl)phenyl) derivatives, intermolecular N–H···O hydrogen bonds form infinite supramolecular chains, stabilizing the crystal lattice .
- Tetrahedral Configuration : Sulfur atoms in sulfonyl-substituted derivatives adopt a tetrahedral geometry, influencing steric interactions .
Biological Activity
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5477-26-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 413.51 g/mol. Its structure includes a hexahydroquinoline core which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.51 g/mol |
| CAS Number | 5477-26-9 |
| LogP | 4.73 |
| PSA (Polar Surface Area) | 73.86 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, a study demonstrated that certain tetrahydroquinolone derivatives exhibited significant anti-proliferative effects against various cancer cell lines by inhibiting specific cellular pathways such as NF-kB and HDAC . The compound's structural features play a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research has shown that quinoline derivatives can possess antimicrobial properties. A study on polyhydroquinoline derivatives indicated that some compounds demonstrated effective growth inhibition against bacteria such as Escherichia coli and Bacillus subtilis. The mechanisms involved may include disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. The presence of specific substituents on the quinoline ring can enhance or diminish activity. For example, the introduction of methoxy and ethoxy groups has been associated with increased potency against certain cancer cell lines and improved pharmacokinetic properties .
Case Studies
- Anticancer Activity : A study evaluated a series of tetrahydroquinolone derivatives for their anti-cancer effects. The results showed that modifications in the side chains significantly affected their potency against various cancer types, suggesting that butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo could be a promising candidate for further development .
- Antimicrobial Efficacy : In an evaluation of various quinoline derivatives, butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo was tested against several bacterial strains. The results indicated moderate antibacterial activity, which could be attributed to its structural properties that facilitate interaction with microbial targets .
Q & A
What are the established synthetic routes for Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via Hantzsch-like multicomponent reactions, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonium acetate. For analogous hexahydroquinoline esters (e.g., ethyl or methyl derivatives), typical conditions include:
- Catalyst : Piperidine (5 mol%) in ethanol under reflux (78–85°C), yielding 65–80% .
- Solvent : Ethanol balances polarity and boiling point, though acetonitrile may improve yields in sterically hindered systems .
- Molar ratios : Optimized ratios (e.g., 1:1.2:1 aldehyde:β-keto ester:ammonium acetate) minimize side products .
For the butyl ester, substituting ethyl acetoacetate with butyl acetoacetate and adjusting reaction time (12–24 hours) are critical. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- NMR : H and C NMR confirm regiochemistry, with aromatic protons (6.5–7.5 ppm) and ester carbonyls (~165–170 ppm) serving as key markers .
- X-ray diffraction : Single-crystal studies (e.g., P21/c space group, β = 112.151°) reveal non-planar hexahydroquinoline cores, with dihedral angles between aryl and quinoline rings (e.g., 56.98°) influencing molecular packing via C–H···O interactions .
- IR : Stretching frequencies for carbonyl (1680–1720 cm) and ether groups (1240–1270 cm) validate functional groups .
What strategies mitigate contradictions in biological activity data across structurally similar derivatives?
- Substituent effects : Ethoxy and methoxy groups at the 3- and 4-positions modulate electron density, altering calcium channel binding affinity. Comparative SAR studies using IC values from patch-clamp assays are recommended .
- Solubility adjustments : LogP calculations (e.g., 2.8–3.5 for methyl/ethyl analogs) guide solvent selection for in vitro assays to avoid false negatives .
- Crystallographic validation : Conformational flexibility (e.g., envelope vs. boat conformations) impacts bioactivity; docking studies with protein targets (e.g., L-type calcium channels) clarify steric effects .
How can reaction yields be optimized for derivatives with bulky substituents?
-
Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields by 10–15% for sterically hindered analogs .
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Catalyst screening : Lewis acids like ZnCl (10 mol%) enhance cyclization efficiency in non-polar solvents (toluene) .
-
Workflow :
Parameter Optimization Range Impact on Yield Temperature 80–100°C +10–20% Solvent polarity Low (toluene) +15% (bulky groups) Catalyst loading 5–10 mol% +5–12%
What computational methods complement experimental studies of this compound’s reactivity?
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to assess redox stability and nucleophilic attack sites .
- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) using logP and polar surface area (PSA ~90 Å) .
- Docking studies : Model interactions with cytochrome P450 enzymes to anticipate metabolic pathways .
How does crystal packing influence physicochemical stability?
- Intermolecular forces : Weak C–H···O interactions (2.5–3.0 Å) form bilayer structures parallel to (100) planes, enhancing thermal stability (decomposition >200°C) .
- Hydrogen bonding : Absence of strong H-bond donors (e.g., -OH) reduces hygroscopicity, favoring long-term storage under anhydrous conditions .
What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Fume hoods with >0.5 m/s airflow to mitigate inhalation risks during synthesis .
- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
